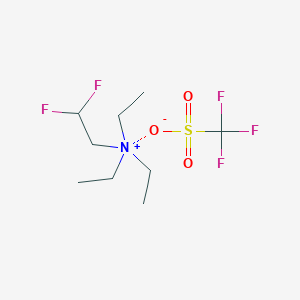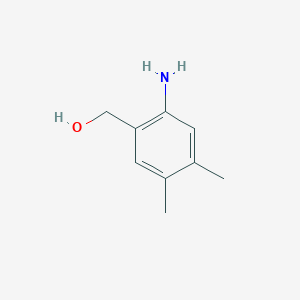![molecular formula C11H21N3O B13127686 2,4-Diamino-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one](/img/structure/B13127686.png)
2,4-Diamino-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diamino-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one is a complex organic compound characterized by its unique structure, which includes a hexahydrocyclopenta[b]pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the hexahydrocyclopenta[b]pyrrole ring. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diamino-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,4-Diamino-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2,4-Diamino-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact mechanism may vary depending on the context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2,4-Diamino-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one include:
Hexahydrocyclopenta[b]pyrrol-1(2H)-amine: Shares a similar core structure but lacks the additional functional groups.
2H-Pyrrol-2-ones: These compounds have a similar ring structure and are used in various chemical and biological applications.
Uniqueness
What sets this compound apart is its specific combination of functional groups and ring structure, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H21N3O |
|---|---|
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
1-(3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)-2,4-diaminobutan-1-one |
InChI |
InChI=1S/C11H21N3O/c12-6-4-9(13)11(15)14-7-5-8-2-1-3-10(8)14/h8-10H,1-7,12-13H2 |
InChI-Schlüssel |
NSAIVORPWCLAMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCN(C2C1)C(=O)C(CCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6,9-Triaza-spiro[3.6]decane-6,9-dicarboxylicacidbenzylestertert-butylester](/img/structure/B13127608.png)


![6-Fluoro-3-iodo-3H-pyrrolo[2,3-b]pyridine](/img/structure/B13127632.png)




![3-(Aminomethyl)-7,9,12-trimethyl-2H-[1,4]oxazino[2,3,4-ij]pyrido[3,2-g]quinoline-5,11(3H,12H)-dione](/img/structure/B13127658.png)


![Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B13127672.png)

